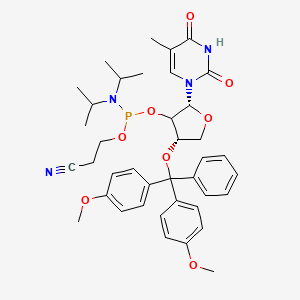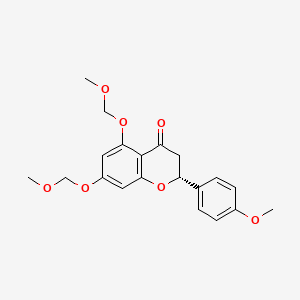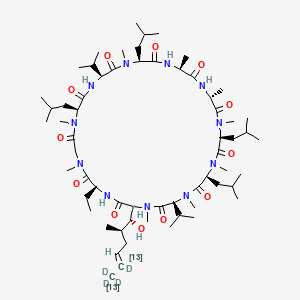
Clenhexyl (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clenhexyl (hydrochloride) is a chemical compound known for its role as a urinary metabolite. It is primarily utilized in doping control screening programs to quantitatively screen for the presence of certain substances in urine . The compound has a molecular formula of C₁₄H₂₁Cl₃N₂O and a molecular weight of 339.69 g/mol .
Méthodes De Préparation
The synthesis of Clenhexyl (hydrochloride) involves several steps, typically starting with the preparation of the base compound, ClenhexylThe specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions .
Industrial production methods for Clenhexyl (hydrochloride) are likely to involve large-scale chemical synthesis processes, ensuring high purity and consistency of the final product. These methods would include rigorous quality control measures to meet the standards required for its use in scientific research and doping control .
Analyse Des Réactions Chimiques
Clenhexyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Applications De Recherche Scientifique
Clenhexyl (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry, particularly in the development and validation of methods for doping control.
Biology: The compound is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Industry: Clenhexyl (hydrochloride) is used in the development of new analytical techniques and instruments for detecting and quantifying substances in various matrices
Mécanisme D'action
The mechanism of action of Clenhexyl (hydrochloride) involves its role as a metabolite in the body. It interacts with specific enzymes and receptors, influencing metabolic pathways and the excretion of certain substances. The exact molecular targets and pathways involved are still under investigation, but it is known to play a crucial role in the metabolism and detection of doping agents .
Comparaison Avec Des Composés Similaires
Clenhexyl (hydrochloride) can be compared with other similar compounds used in doping control and metabolic studies. Some of these compounds include:
Chlorhexidine: A broad-spectrum antimicrobial used in healthcare settings.
Dicyclomine: An antimuscarinic agent used to treat gastrointestinal disorders.
What sets Clenhexyl (hydrochloride) apart is its specific application in doping control screening programs, where it serves as a reliable marker for the presence of certain substances in urine .
Propriétés
Formule moléculaire |
C14H21Cl3N2O |
|---|---|
Poids moléculaire |
339.7 g/mol |
Nom IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-11-6-9(7-12(16)14(11)17)13(19)8-18-10-4-2-1-3-5-10;/h6-7,10,13,18-19H,1-5,8,17H2;1H |
Clé InChI |
NIEFTTTUMIPUES-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)








